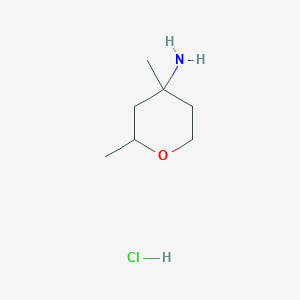![molecular formula C10H16O4 B2668860 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid CAS No. 2285078-80-8](/img/structure/B2668860.png)
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid” is a chemical compound with the CAS Number: 2285078-80-8 . It has a molecular weight of 200.23 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid and its derivatives are valuable intermediates in organic synthesis, contributing to the production of various organic compounds. The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, using acetic acid as a catalyst, demonstrates its role in producing bifunctional synthetic intermediates. These intermediates are crucial for manufacturing pharmaceuticals, liquid crystals, and insecticides, showcasing the chemical's versatility and significance in organic chemistry (Zhang Feng-bao, 2006).
Catalysis and Reaction Mechanisms
The catalytic effects of different acids on the synthesis process of similar compounds underline the importance of this compound derivatives in understanding reaction mechanisms and selectivity. These studies not only optimize operational conditions but also contribute to a deeper understanding of catalysis and reaction dynamics in organic synthesis, paving the way for more efficient and selective synthetic processes.
Nematicidal Activity
Research into derivatives of this compound has also extended into the development of compounds with biological activities. For example, compounds synthesized from N-cyclohexylidene-N-phenylamines showed promising nematicidal activity, indicating potential applications in agriculture for pest control. This highlights the chemical's role in contributing to new solutions for pest management and protection of crops, showcasing its importance beyond basic organic synthesis (A. Srinivas, A. Nagaraj, C. S. Reddy, 2008).
Biologically Active Compounds
The synthesis of biologically active compounds, such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides, from 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), demonstrates the utility of this compound derivatives in medicinal chemistry. These compounds, resulting from reactions involving gabapentin, highlight the potential for developing novel therapeutic agents, emphasizing the importance of this chemical in drug discovery and development (Mahboobe Amirani Poor et al., 2018).
Advanced Materials and Biolubricants
Finally, the synthesis of novel compounds from oleic acid, leading to potential biolubricant candidates, underscores the role of this compound derivatives in developing sustainable materials. These efforts in creating biolubricants from renewable resources exemplify the broader implications of this chemical in green chemistry and sustainability (Y. S. Kurniawan et al., 2017).
Safety and Hazards
The safety information available indicates that “2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-(2,8-dioxaspiro[4.5]decan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFVLLIKRSQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)
![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)
![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)


![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2668797.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2668799.png)
![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-ynamide](/img/structure/B2668800.png)